![molecular formula C13H11BrN2O3 B13996843 2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione CAS No. 30345-99-4](/img/structure/B13996843.png)
2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione is a heterocyclic compound that features a fused oxazole and pyrimidine ring system
Preparation Methods
The synthesis of 2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Cyclization Reactions: It can form additional fused ring systems through cyclization reactions with appropriate reagents.
Common reagents used in these reactions include phosphorus oxychloride, polyphosphoric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, antiviral agents, and immunosuppressive drugs.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic structures.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through the formation of hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar compounds to 2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione include other oxazolo[5,4-d]pyrimidines and oxazolo[3,2-a]quinolines. These compounds share the fused oxazole and pyrimidine ring system but differ in their substituents and specific structural features
Properties
CAS No. |
30345-99-4 |
|---|---|
Molecular Formula |
C13H11BrN2O3 |
Molecular Weight |
323.14 g/mol |
IUPAC Name |
2-(bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione |
InChI |
InChI=1S/C13H11BrN2O3/c14-6-9-7-16-12(19-9)10(11(17)15-13(16)18)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,17,18) |
InChI Key |
AVRYMROWZGXKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C(=O)NC(=O)N21)C3=CC=CC=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


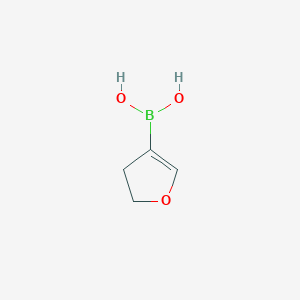
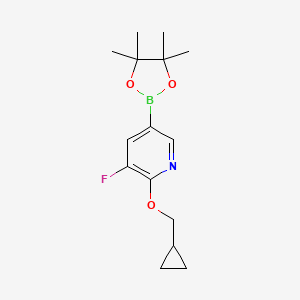
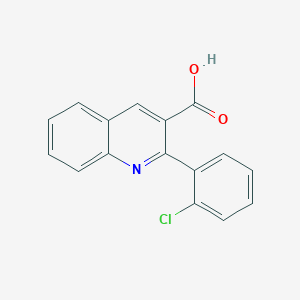
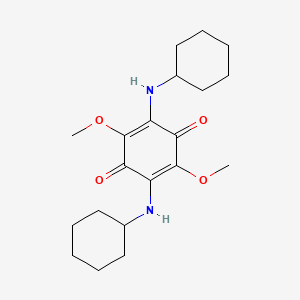

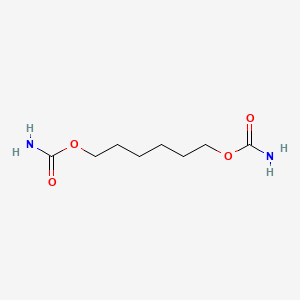
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
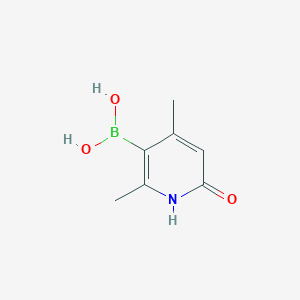

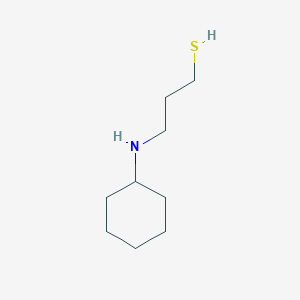
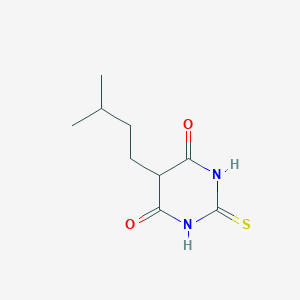
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
![7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)
![Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate](/img/structure/B13996836.png)
